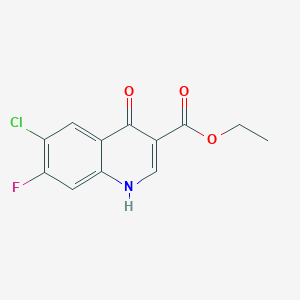
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is an organic compound with the molecular formula C12H9ClFNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions are often quinoline derivatives with varied functional groups .
Scientific Research Applications
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its potential biological activities.
Biological Research: The compound is studied for its antimicrobial and anticancer properties.
Industrial Research: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The pathways involved include the inhibition of DNA synthesis and the disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 7-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate
These compounds share similar structures but differ in their halogen substitutions, which can affect their chemical properties and biological activities.
Biological Activity
Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C12H9ClFNO3 and a molecular weight of approximately 269.66 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties, enhancing its biological activity compared to other quinoline derivatives .
The biological activity of this compound is primarily attributed to its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .
Overview
This compound has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains. The compound's mechanism involves disrupting the bacterial DNA processes, making it a candidate for antibiotic development.
Case Studies
- In vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Comparative Analysis : When compared to other fluoroquinolone antibiotics like levofloxacin and ciprofloxacin, this compound displayed similar or enhanced antibacterial efficacy, suggesting its potential as a new therapeutic agent .
Overview
The compound is also being explored for its anticancer potential . Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms similar to those observed in bacterial inhibition.
Research Findings
- Cell Line Studies : this compound has shown cytotoxic effects in human cancer cell lines, including breast and colon cancer cells. The IC50 values in these studies suggest that the compound can induce apoptosis in cancer cells, potentially making it a candidate for further development .
- Mechanistic Insights : The anticancer effect is believed to be mediated through the inhibition of specific kinases involved in cell proliferation and survival pathways, similar to mechanisms observed with other quinolone derivatives .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Levofloxacin | Fluorinated quinolone | Broad-spectrum antibiotic |
| Ciprofloxacin | Fluorinated quinolone | Effective against Gram-negative bacteria |
| This compound | Chlorine and fluorine substituents | Antimicrobial and anticancer properties |
Properties
Molecular Formula |
C12H9ClFNO3 |
|---|---|
Molecular Weight |
269.65 g/mol |
IUPAC Name |
ethyl 6-chloro-7-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
JYSGXHURLLJLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















